molecular formula C16H11IO3 B13802030 [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate CAS No. 870456-37-4

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate

Cat. No.: B13802030
CAS No.: 870456-37-4
M. Wt: 378.16 g/mol
InChI Key: BALUMCIZZWEAOK-UHFFFAOYSA-N
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Description

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 3-position of the benzofuran ring and an acetate group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product . Another method involves the iodine-induced cyclization of benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly used . These methods are efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Mechanism of Action

The mechanism of action of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom at the 3-position of the benzofuran ring and the acetate group attached to the phenyl ring makes [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

CAS No.

870456-37-4

Molecular Formula

C16H11IO3

Molecular Weight

378.16 g/mol

IUPAC Name

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate

InChI

InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3

InChI Key

BALUMCIZZWEAOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I

Origin of Product

United States

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